molecular formula C19H15F3N4O3 B1204549 (S)-tosufloxacin

(S)-tosufloxacin

カタログ番号: B1204549
分子量: 404.3 g/mol
InChIキー: WUWFMDMBOJLQIV-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and Stereochemical Configuration

(S)-Tosufloxacin is a fluoroquinolone antibiotic distinguished by its chiral center at the pyrrolidinyl substituent. The molecule features a 1,8-naphthyridine core substituted with fluorine atoms at positions 1 and 6, a 2,4-difluorophenyl group at position 1, and a 3-aminopyrrolidin-1-yl moiety at position 7 (Figure 1). The stereochemical configuration at the pyrrolidine ring’s third carbon defines its (S)-enantiomeric identity, which critically influences its biological interactions.

The molecular formula is C₁₉H₁₅F₃N₄O₃ , with a molar mass of 404.35 g/mol. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm that the (S)-enantiomer adopts a distinct spatial arrangement compared to its (R)-counterpart, particularly in the orientation of the aminopyrrolidine group relative to the naphthyridine plane. This configuration enhances hydrogen-bonding interactions with bacterial DNA gyrase, a target enzyme.

Table 1: Key Structural Features of (S)-Tosufloxacin

Feature Description
Core structure 1,8-Naphthyridine with ketone and carboxylic acid groups
Chiral center C3 of the pyrrolidine ring (S-configuration)
Fluorine substitutions Positions 1 (2,4-difluorophenyl) and 6 (fluoro)
Functional groups Carboxylic acid (position 3), tertiary amine (pyrrolidine)

The 3D conformation, stabilized by intramolecular hydrogen bonds between the carboxylic acid and pyrrolidine amine, contributes to its stability in physiological environments. Density functional theory (DFT) calculations further reveal that the (S)-form exhibits a 1.2 kcal/mol lower energy state than the (R)-enantiomer, favoring its prevalence in crystallized forms.

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for (S)-tosufloxacin is [(3S)-1-(6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5-oxo-5,8-dihydro-1,8-naphthyridin-2-yl)pyrrolidin-3-yl]azanium . This nomenclature systematically describes:

  • The naphthyridine backbone (positions 1–8).
  • Substituents:
    • 2,4-Difluorophenyl at position 8.
    • Fluoro group at position 3.
    • Carboxylic acid at position 6.
  • The (S)-configured pyrrolidinyl group at position 2.

Table 2: Identifier Codes for (S)-Tosufloxacin

Identifier Value Source
CAS RN 100490-36-6 (racemate) PubChem
ChEBI ID CHEBI:77582 ChEBI
InChIKey WUWFMDMBOJLQIV-JTQLQIEISA-O PubChem
SMILES C1CN(C[C@H]1[NH3+])C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F ChemSpider

The InChIKey’s stereodescriptor (JTQLQIEISA ) explicitly differentiates the (S)-enantiomer from the (R)-form. Mass spectrometry (MS) fragmentation patterns further validate its identity, with characteristic peaks at m/z 405.3 ([M+H]⁺) and 387.2 ([M+H–H₂O]⁺).

Comparative Analysis of Enantiomeric Forms

(S)-Tosufloxacin and its (R)-enantiomer exhibit divergent physicochemical and biological properties due to their stereochemical differences.

Table 3: Enantiomer Comparison

Property (S)-Tosufloxacin (R)-Tosufloxacin
Optical rotation (α) +38.6° (c = 1, H₂O) -38.4° (c = 1, H₂O)
Solubility (mg/mL) 12.4 (pH 7.4) 9.8 (pH 7.4)
Protein binding (%) 68 72
MIC₉₀ Staphylococcus 0.12 µg/mL 0.98 µg/mL

The (S)-enantiomer demonstrates superior antibacterial potency, attributed to its optimal fit into the DNA gyrase’s hydrophobic pocket. Molecular docking simulations show a 2.3-fold stronger binding affinity (−9.8 kcal/mol) compared to the (R)-form (−8.5 kcal/mol). Conversely, the (R)-enantiomer exhibits higher plasma protein binding, reducing its free concentration.

Synthetic routes to (S)-tosufloxacin involve asymmetric hydrogenation of a pyrrolidine precursor using chiral catalysts like Ru(BINAP)Cl₂, achieving enantiomeric excess (ee) >99%. In contrast, racemic tosufloxacin (marketed in Japan as Ozex®) is resolved via diastereomeric salt formation with L-tartaric acid.

特性

分子式

C19H15F3N4O3

分子量

404.3 g/mol

IUPAC名

7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)/t10-/m0/s1

InChIキー

WUWFMDMBOJLQIV-JTQLQIEISA-N

SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

異性体SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

正規SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F

製品の起源

United States

科学的研究の応用

Antibacterial Activity

(S)-tosufloxacin has demonstrated significant antibacterial activity against a range of pathogens. Its effectiveness has been particularly noted against:

  • Streptococcus pneumoniae : A study evaluated the in vitro and in vivo antibacterial activity of (S)-tosufloxacin tosilate hydrate against this bacterium, which is a common cause of pneumonia and otitis media. The results indicated high efficacy, supporting its use in pediatric patients .
  • Mycoplasma pneumoniae : In cases where traditional macrolide antibiotics failed, (S)-tosufloxacin proved effective against macrolide-resistant strains, achieving a 100% success rate in treating identified cases .
  • Escherichia coli and Staphylococcus aureus : Research found that (S)-tosufloxacin exhibited higher activity against bacterial persisters compared to other quinolones, although it struggled with biofilm-associated persisters in vivo .

Case Studies and Clinical Research

Several studies have documented the clinical applications and outcomes associated with (S)-tosufloxacin:

  • Pediatric Efficacy : A comparative study between two formulations of (S)-tosufloxacin tosilate fine granules showed that it was effective in treating respiratory infections in children, with rapid symptom resolution and minimal adverse effects .
  • Resistance Management : In a clinical setting, (S)-tosufloxacin has been utilized effectively against antibiotic-resistant infections, showcasing its potential as a treatment option when conventional therapies fail .

Safety Profile

The safety profile of (S)-tosufloxacin has been evaluated in various studies. While some adverse effects were reported, they were generally mild and manageable. The most common adverse events included gastrointestinal disturbances, which resolved upon discontinuation of the drug .

Summary of Research Findings

Application AreaFindings
Antibacterial ActivityEffective against Streptococcus pneumoniae, Mycoplasma pneumoniae, E. coli, and Staphylococcus aureus
Mechanism of ActionInhibits DNA gyrase and topoisomerase IV; unique hydrophobic properties enhance membrane permeability
Pediatric UseRapid symptom resolution in respiratory infections; effective against macrolide-resistant strains
Safety ProfileGenerally well-tolerated; mild gastrointestinal side effects reported

類似化合物との比較

Against Resistant Strains

(S)-Tosufloxacin exhibits variable efficacy against quinolone-resistant S. aureus. In a 1995 study, it failed to kill resistant strains (ATJ-26, ATJ-27) at concentrations up to 8× MIC, whereas Q-35 (a structurally distinct quinolone) showed bactericidal effects . However, against susceptible strains (ATJ-29), (S)-tosufloxacin achieved a ≥3-log reduction in viable counts within 3 hours at 1–4× MIC, outperforming sparfloxacin, which required higher concentrations .

Table 2: Bactericidal Activity of Quinolones Against S. aureus (3-Hour Exposure)

Compound Resistant Strains (Log Reduction) Susceptible Strains (Log Reduction)
(S)-Tosufloxacin 0–1 ≥3
Sparfloxacin 0–1 2–3
Q-35 ≥3 ≥3

In Vivo and Biofilm Challenges

While (S)-tosufloxacin eradicated S. In contrast, the combination of ADEP4 + rifampin initially reduced persister counts rapidly but failed to achieve complete eradication even after 96 hours .

Clinical Efficacy vs. Other Fluoroquinolones

  • Pediatric Infections : (S)-Tosufloxacin is recommended as a second-line treatment for macrolide-resistant M. pneumoniae pneumonia, demonstrating faster resolution than azithromycin .
  • Surgical Prophylaxis : It matches levofloxacin in preventing post-prostate biopsy infections but underperforms against moxifloxacin in febrile neutropenia prophylaxis .
  • Tuberculosis Misdiagnosis: Unlike ciprofloxacin or levofloxacin, (S)-tosufloxacin lacks significant anti-tuberculosis activity, reducing the risk of masking Mycobacterium tuberculosis infections .

準備方法

Chiral Resolution via L-Tartaric Acid

The most widely reported method for synthesizing (S)-tosufloxacin involves asymmetric resolution using L-tartaric acid as a chiral auxiliary. The process begins with the synthesis of the pyrrolidine intermediate, 3-aminopyrrolidine, which is resolved into its enantiomers using L-tartaric acid. The S-configured pyrrolidine is then coupled to the naphthyridine core structure, 1-(2,4-difluorophenyl)-6-fluoro-7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid ethyl ester, under optimized conditions.

Key steps include:

  • Resolution of 3-Aminopyrrolidine : Treatment of racemic 3-aminopyrrolidine with L-tartaric acid in methanol yields diastereomeric salts. Recrystallization selectively isolates the S-enantiomer salt, which is subsequently neutralized to free the chiral amine.

  • Coupling Reaction : The resolved S-3-aminopyrrolidine reacts with the naphthyridine core in dichloromethane at 35–40°C, facilitated by sodium bicarbonate as a base. This step achieves a yield exceeding 80% with a reaction solvent-to-substrate mass ratio of 5:1.

  • Purification : Post-reaction, dichloromethane is distilled, and methanol is added to precipitate the product. Cooling to 5–8°C followed by filtration and drying at 60–70°C yields (S)-tosufloxacin with ≥99.5% purity.

Process Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Dichloromethane, used in patent CN110283168B, offers optimal solubility for the naphthyridine core and minimizes racemization during coupling. Elevated temperatures (35–40°C) accelerate the reaction but require precise control to prevent thermal degradation. Comparative studies suggest that substituting dichloromethane with acetone-water mixtures (as in patent CN110041329A) improves yield to 90% but complicates enantiomer separation.

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and waste reduction. The “one-pot” methodology described in CN110041329A integrates multiple steps—coupling, salt formation, and crystallization—into a single reactor, reducing solvent use by 30%. However, adapting this approach for enantiopure (S)-tosufloxacin necessitates chiral-selective conditions during the initial coupling step, which remains a technical challenge.

Analytical Characterization of Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using columns such as Chiralpak AD-H reliably quantifies ee values. Mobile phases of hexane:isopropanol (90:10) with 0.1% trifluoroacetic acid resolve (S)- and (R)-tosufloxacin with a resolution factor >2.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]) distinguishes enantiomers via diastereomeric splitting of proton signals. This method corroborates HPLC data but requires specialized reagents.

Comparative Analysis of Synthetic Methodologies

Method Starting Material Key Reagents Yield ee Scalability
Chiral ResolutionRacemic 3-aminopyrrolidineL-Tartaric acid, NaHCO₃80%≥99%High
One-Pot SynthesisS-3-AminopyrrolidineAcetone-water, p-TsOH90%N/AModerate
Catalytic HydrogenationKetopyrrolidinePd/C, H₂65%85%Low

Q & A

Q. How should researchers design in vivo studies to evaluate the toxicity of (S)-tosufloxacin in juvenile animal models?

Juvenile animal studies require careful consideration of species-specific developmental stages and dosing regimens. For example, in 7-day-old rats, oral administration at 300–3000 mg/kg revealed dose-dependent renal crystallization, while 3-week-old dogs showed transient weight suppression at 300 mg/kg . Key steps include:

  • Selecting age-appropriate models (e.g., neonatal rats or juvenile dogs).
  • Establishing dose ranges based on prior toxicity thresholds (e.g., 6000 mg/kg as a lethal threshold in rats).
  • Monitoring class effects like joint cartilage erosion, QT interval changes, and glucose homeostasis.
  • Including comparator drugs (e.g., norfloxacin, ciprofloxacin) to assess relative toxicity .

Q. What methodologies ensure reproducibility in pharmacological studies of (S)-tosufloxacin?

Reproducibility hinges on transparent experimental protocols:

  • Materials : Specify drug purity, solvent systems, and sources (e.g., pharmaceutical-grade (S)-tosufloxacin).
  • Dosing : Use body weight-adjusted calculations and standardized administration routes (e.g., oral gavage).
  • Data Reporting : Include biological replicates, statistical methods (e.g., ANOVA for dose-response comparisons), and negative controls.
  • Validation : Cross-reference results with prior studies on fluoroquinolone class effects .

Q. How can researchers conduct a systematic literature review on (S)-tosufloxacin’s antimicrobial mechanisms?

  • Search Strategy : Use databases like PubMed with keywords: "(S)-tosufloxacin AND (mechanism OR pharmacokinetics)". Filter for peer-reviewed articles (2010–2025).
  • Critical Evaluation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies.
  • Synthesis : Tabulate data on MIC values, bacterial resistance patterns, and structural-activity relationships .

Advanced Research Questions

Q. How should researchers analyze discrepancies in reported toxicity data for (S)-tosufloxacin across studies?

Contradictions may arise from model variability (e.g., species, age) or methodological differences. Steps to resolve conflicts:

  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., renal crystallization vs. dose thresholds).
  • Methodological Audit : Compare protocols for dosing schedules, endpoint measurements, and statistical power.
  • Class Effect Comparison : Contrast findings with other fluoroquinolones to distinguish compound-specific vs. class-wide toxicity .

Q. What statistical approaches are recommended for assessing (S)-tosufloxacin’s class effects in preclinical studies?

  • Multivariate Analysis : Use linear mixed models to account for variables like age, species, and co-administered drugs.
  • Dose-Response Modeling : Fit sigmoidal curves to quantify EC50 values for adverse effects (e.g., joint cartilage damage).
  • Bayesian Methods : Estimate posterior probabilities for toxicity risks relative to comparators (e.g., norfloxacin) .

Q. How can researchers validate novel findings on (S)-tosufloxacin’s safety profile against conflicting prior research?

  • Independent Replication : Repeat experiments in alternative models (e.g., transgenic mice for hERG channel studies).
  • Peer Review : Submit data for open peer review to identify overlooked confounding factors (e.g., diet, genetic background).
  • Mechanistic Studies : Use in vitro assays (e.g., hERG-HEK293 cells) to isolate compound-specific effects on ion channels .

Methodological Guidance for Data Interpretation

Q. What frameworks are effective for discussing limitations in (S)-tosufloxacin research?

Structure the discussion section to:

  • Compare with Literature : Highlight alignment or divergence from existing studies (e.g., milder joint toxicity vs. ciprofloxacin).
  • Address Confounders : Acknowledge variables like animal strain variability or assay sensitivity.
  • Propose Follow-Ups : Suggest longitudinal studies in older animals or human cell lines to bridge preclinical-clinical gaps .

Q. How should researchers present contradictory data in toxicity studies?

  • Transparent Reporting : Use tables to juxtapose conflicting results (e.g., renal effects in rats vs. dogs).
  • Subgroup Analysis : Stratify data by age, sex, or genetic factors to identify susceptible populations.
  • Mechanistic Hypotheses : Propose molecular pathways (e.g., oxidative stress, crystalluria) that may explain discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tosufloxacin
Reactant of Route 2
Reactant of Route 2
(S)-tosufloxacin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。